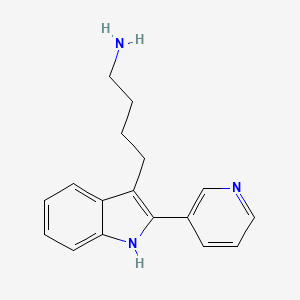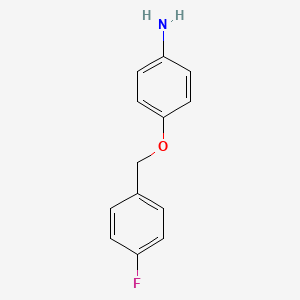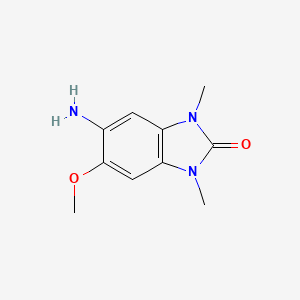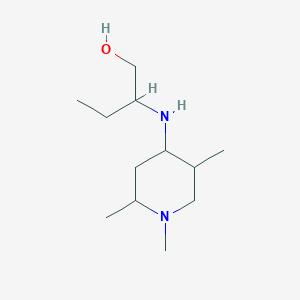![molecular formula C16H17N3 B1309824 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine CAS No. 883541-99-9](/img/structure/B1309824.png)
4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine
Overview
Description
The compound "4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine" is a derivative of 1H-benzoimidazole, which is a heterocyclic compound consisting of a fusion of benzene and imidazole. The structure suggests that it could be a biologically active molecule, potentially interacting with various biological targets due to the presence of the benzoimidazole moiety, which is known to be a key feature in many pharmacologically active compounds .
Synthesis Analysis
The synthesis of related benzoimidazole derivatives typically involves the formation of the benzoimidazole ring followed by various functionalization reactions. For instance, in the synthesis of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives, the benzoimidazole moiety is coupled with an aryl group and further modified to achieve the desired biological activity . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzoimidazole derivatives is crucial for their interaction with biological targets. The molecular geometry, vibrational frequencies, and NMR chemical shift values are often determined using experimental techniques such as X-ray diffraction and spectroscopy, as well as theoretical methods like density functional theory (DFT) . These analyses provide insights into the conformational flexibility and electronic properties of the molecule, which are important for understanding its reactivity and binding characteristics.
Chemical Reactions Analysis
Benzoimidazole derivatives can undergo various chemical reactions, depending on their substituents. For example, the synthesis of related compounds often involves reactions such as Vilsmeier-formylation, condensation, and reduction . The reactivity of the benzoimidazole moiety itself can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's ability to participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can modulate these properties, making the compound more or less suitable for pharmaceutical applications. The electrochemical behavior of these compounds can also be studied using techniques like cyclic voltammetry, which provides information about their redox properties . These properties are essential for the development of benzoimidazole-based drugs, as they affect the compound's pharmacokinetics and pharmacodynamics.
Scientific Research Applications
Synthesis and Characterization
A range of benzimidazole derivatives, including those structurally similar to 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine, have been synthesized and characterized, demonstrating significant antimicrobial activity against various human pathogenic microorganisms. The synthesis involves treating various substituted propenones with phenyl hydrazine in the presence of sodium acetate, resulting in novel benzimidazole derivatives. These compounds were evaluated for their in vitro antibacterial and antifungal properties, showing activity against all tested microorganism strains. Notably, compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups, highlighting the importance of structural activity relationships in medicinal chemistry research (Krishnanjaneyulu et al., 2014).
Antimicrobial Applications
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. For instance, a study synthesized various 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, which demonstrated significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. This research illustrates the potential of benzimidazole derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Salahuddin et al., 2017).
Anticancer and Antitumor Agents
Benzimidazole derivatives have also been investigated for their potential as anticancer and antitumor agents. For example, the synthesis of Nilotinib, a known antitumor agent, involves the reaction of 5-bromo-3-(trifluoromethyl)phenylamine with 4-methyl-1H-imidazole, showcasing the role of benzimidazole derivatives in the synthesis of clinically significant antitumor medications (Wang Cong-zhan, 2009).
Heparanase Inhibitors
In another study, N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides were identified as potent inhibitors of the enzyme heparanase, which is involved in tumor metastasis and angiogenesis. This research highlights the therapeutic potential of benzimidazole derivatives in cancer treatment by targeting enzymes critical to cancer progression (Yong-Jiang Xu et al., 2006).
Biochemical Analysis
Biochemical Properties
4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with trypsin-1, a serine protease enzyme, in humans . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s interaction with trypsin-1 can influence various physiological processes, including digestion and immune response.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and apoptosis of cancer cells, such as human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . By altering the expression of specific genes and proteins, it can induce cell cycle arrest and promote programmed cell death, thereby exhibiting potential anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with trypsin-1 involves binding to the enzyme’s active site, thereby inhibiting its proteolytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within specific tissues can affect its therapeutic and toxicological profile.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
4-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-11-2-8-14-15(10-11)19-16(18-14)9-5-12-3-6-13(17)7-4-12/h2-4,6-8,10H,5,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFEALFRDBRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424591 | |
| Record name | 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883541-99-9 | |
| Record name | 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)
![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)



![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)
![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)





